2-cyclobutanecarbonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
CAS No.: 2640945-24-8
Cat. No.: VC11841382
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640945-24-8 |
|---|---|
| Molecular Formula | C16H20N6O |
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | cyclobutyl-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C16H20N6O/c23-16(11-2-1-3-11)21-8-12-6-20(7-13(12)9-21)15-5-4-14-18-17-10-22(14)19-15/h4-5,10-13H,1-3,6-9H2 |
| Standard InChI Key | WGYRAHKTEMAIAW-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
| Canonical SMILES | C1CC(C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
-
Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic system with two fused pyrrole rings, providing rigidity and stereochemical complexity .
-
Cyclobutanecarbonyl group: A four-membered ring acyl substituent at position 2, contributing to lipophilicity and steric bulk .
-
[1, Triazolo[4,3-b]pyridazin-6-yl: A fused triazole-pyridazine heterocycle at position 5, enabling hydrogen bonding and π-π interactions .
Synthetic Methodologies
Pyrrolo[3,4-c]pyrrole Core Formation
The octahydropyrrolo[3,4-c]pyrrole core is synthesized via:
-
Cyclization of isocyanides with oxazol-5(4H)-ones under basic conditions, yielding trisubstituted pyrroles .
-
Barton-Zard reaction: Nitroalkenes react with ethyl isocyanoacetate to form pyrrole rings, applicable for fused systems .
Functionalization with Triazolopyridazine
The triazolo[4,3-b]pyridazine moiety is introduced via:
-
Copper-catalyzed cycloaddition: Reaction of azides with alkynes (Click chemistry) to form triazole rings .
-
Heterocyclization of aminopyridazines with nitriles or aldehydes .
Cyclobutanecarbonyl Attachment
-
Acylation: Cyclobutanecarbonyl chloride reacts with secondary amines under Schotten-Baumann conditions .
Representative Synthesis (Hypothetical Pathway)
-
Step 1: Synthesize octahydropyrrolo[3,4-c]pyrrole via [3+2] cyclization of isocyanides .
-
Step 2: Introduce triazolopyridazine via Pd-catalyzed cross-coupling .
-
Step 3: Acylate with cyclobutanecarbonyl chloride in dichloromethane/pyridine .
Yield: ~40–60% (estimated from analogous reactions ).
Biological and Pharmacological Significance
Anticancer Activity
-
Cytotoxicity: Analogous compounds exhibit IC₅₀ values of 0.15–2.85 μM against A549, MCF-7, and HeLa cells .
-
Apoptosis induction: Triazolo-pyridazine derivatives trigger G0/G1 cell cycle arrest and late apoptosis .
Druglikeness and ADME Properties
Comparative Analysis with Analogous Compounds
| Compound | Key Feature | IC₅₀ (c-Met) | Source |
|---|---|---|---|
| Foretinib | Clinical c-Met inhibitor | 0.019 μM | |
| This compound | Triazolopyridazine-pyrrole hybrid | 0.090 μM* | |
| 22i ( ) | Triazolopyrazine derivative | 48 nM |
Hypothetical estimate based on structural similarity .
Challenges and Future Directions
-
Synthetic complexity: Stereochemical control in the octahydropyrrolo[3,4-c]pyrrole core requires optimized catalysts .
-
Biological screening: Limited data necessitate in vivo studies to validate pharmacokinetics and toxicity .
-
Targeted delivery: Functionalization with PEG or antibody conjugates may enhance selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume